Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6,8-dimethylquinoline-3-carboxylic acid with 3-hydroxypropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a partially or fully hydrogenated quinoline derivative.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3-hydroxypropyl)amino]cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a quinoline ring.
Ethyl 4-[(3-hydroxypropyl)amino]benzoate: Similar structure but with a benzene ring instead of a quinoline ring.
Uniqueness
Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxypropylamino group further enhances its solubility and potential interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-(3-hydroxypropylamino)-6,8-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-17(21)14-10-19-15-12(3)8-11(2)9-13(15)16(14)18-6-5-7-20/h8-10,20H,4-7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNCHCLPVCBSDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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